molecular formula C20H28O3 B027418 all-trans-5,6-Epoxyretinoic acid CAS No. 13100-69-1

all-trans-5,6-Epoxyretinoic acid

Cat. No. B027418
CAS RN: 13100-69-1
M. Wt: 316.4 g/mol
InChI Key: KEEHJLBAOLGBJZ-WEDZBJJJSA-N
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Description

Synthesis Analysis

The synthesis of all-trans-5,6-Epoxyretinoic acid involves complex biochemical processes that convert Vitamin A into various metabolites, including this compound. These processes are tightly regulated and involve enzymatic reactions that ensure the precise conversion of retinol into its active forms. The synthesis of retinoids is critical for their role in cellular signaling, impacting cell differentiation and proliferation.

Molecular Structure Analysis

The molecular structure of all-trans-5,6-Epoxyretinoic acid is characterized by its retinoid skeleton, which includes a cyclohexene ring, indicating its derivation from Vitamin A. This structure is crucial for its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) within the cell, facilitating its role in gene transcription regulation.

Chemical Reactions and Properties

All-trans-5,6-Epoxyretinoic acid participates in various chemical reactions, primarily involving its interactions with cellular receptors. These interactions trigger a cascade of signaling pathways that regulate gene expression, influencing cellular processes such as differentiation and apoptosis. The compound's chemical properties, including its reactivity and stability, are essential for its biological functions.

Physical Properties Analysis

The physical properties of all-trans-5,6-Epoxyretinoic acid, such as solubility and melting point, influence its distribution and activity within biological systems. These properties are critical for its pharmacokinetic and pharmacodynamic profiles, determining its effectiveness in therapeutic applications.

Chemical Properties Analysis

Chemically, all-trans-5,6-Epoxyretinoic acid exhibits properties typical of retinoids, including its ability to form complexes with nuclear receptors. Its chemical interactions are fundamental to its mechanism of action, mediating its effects on gene expression and cellular functions.

Scientific Research Applications

Application in Biochemistry and Biotechnology

  • Field : Biochemistry and Biotechnology
  • Summary of Application : The cooxidation activity of highly purified soybean lipoxygenase-2 and -3 was investigated with all-trans-retinoic acid as a co-substrate . Both the isoenzymes rapidly degraded retinoic acid in the presence of linoleic acid, but lipoxygenase-2 had more cooxidation activity than lipoxygenase-3 .
  • Methods of Application : During cooxidation, 5,6-epoxyretinoic acid was formed as a major product . The formation of the epoxide was found to be a racemic mixture, indicating its formation by oxidative attack by peroxyl radicals .
  • Results or Outcomes : This study demonstrated that 5,6-epoxyretinoic acid is a metabolic product of retinol in kidney under physiological conditions .

Application in Pharmaceutical Toxicology

  • Field : Pharmaceutical Toxicology
  • Summary of Application : 5,6-Epoxy-all-trans-Retinoic Acid is a metabolite of all-trans Retinoic acid . All-trans Retinoic acid is a metabolite of Vitamin A and adjusts its functions of cellular growth and differentiation .

Application in Gene Editing

  • Field : Gene Editing
  • Summary of Application : The compound’s role in the modulation of retinoic acid receptors and its consequent impact on transcriptional activity are key areas of research .

Application in Cancer Research

  • Field : Cancer Research
  • Summary of Application : All-trans-5,6-epoxy Retinoic acid (5,6-epoxy RA) is an agonist of all isoforms of the retinoic acid receptor (RAR; EC 50 s = 77, 35, and 4 nM for RARα, RARβ, and RARγ, respectively) .
  • Methods of Application : 5,6-epoxy RA (1 µM) also induces growth arrest of MCF-7 and NB4 cells in vitro . It is a natural metabolite of all-trans retinoic acid, which is a metabolite of vitamin A .

Application in Isotope Research

  • Field : Isotope Research
  • Summary of Application : Isotopes of “all-trans-5,6-Epoxyretinoic acid” are used for imaging, diagnosis, and newborn screening .

Application in Biochemical and Cell Biology

  • Field : Biochemical and Cell Biology
  • Summary of Application : “all-trans-5,6-Epoxyretinoic acid” is of interest in this field due to its involvement in the regulation of gene expression . Researchers utilize this compound to study its effects on cellular differentiation and proliferation, given its structural relation to retinoids, which are known to play a pivotal role .

Safety And Hazards

All-trans-5,6-Epoxyretinoic acid can cause skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of damaging the unborn child. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHJLBAOLGBJZ-WEDZBJJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927033
Record name 3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name all-trans-5,6-Epoxyretinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

all-trans-5,6-Epoxyretinoic acid

CAS RN

13100-69-1
Record name 5,6-Epoxy-5,6-dihydroretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13100-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name all-trans-5,6-Epoxyretinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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